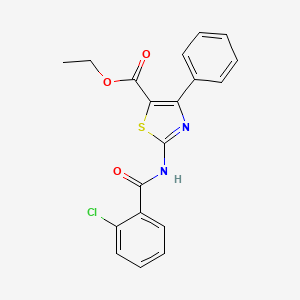

Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a chlorobenzamido moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and chlorobenzamido groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Thiazole Ring Formation: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides and a suitable base.

Chlorobenzamido Group Addition: The chlorobenzamido group is typically added through an amide coupling reaction, using 2-chlorobenzoic acid and an appropriate coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Reaction Types and Conditions

The compound undergoes formylation , hydrolysis , and condensation reactions , depending on the reagents and conditions employed. Key reactions include:

Formylation Reactions

-

Reagents : Hexamethylenetetramine (HMTA) in acidic conditions (e.g., methanesulfonic acid, trifluoroacetic acid).

-

Conditions : Heating at elevated temperatures (e.g., 75°C for 10 hours or reflux for 40 hours).

-

Outcome : Formation of formylated derivatives, such as 3-formyl-4-hydroxyphenyl analogs.

-

Yield : Varies from 72.3% (methanesulfonic acid) to 29% (acetic acid with HCl) .

Hydrolysis Reactions

-

Reagents : Dilute acetic acid or hydrochloric acid (HCl).

-

Conditions : Quenching reactions at room temperature or controlled cooling.

-

Outcome : Cleavage of ester groups or intermediate purification.

-

Example : Post-formylation, hydrolysis with acetic acid and HCl yields intermediates for further purification .

Condensation Reactions

-

Reagents : Polyphosphoric acid (PPA) and HMTA.

-

Conditions : Heating at 40–50°C followed by quenching with aqueous acid.

-

Outcome : Formation of condensed products, such as thiazole derivatives with modified substituents.

-

Yield : 81.3% under optimized PPA/HMTA conditions.

Formylation Mechanism

HMTA acts as a formylating agent in acidic media. The reaction likely proceeds via nucleophilic attack by the thiazole nitrogen on the activated formamide intermediate, followed by acid-mediated cyclization .

Hydrolysis Mechanism

Acidic conditions (e.g., acetic acid or HCl) protonate the ester carbonyl, facilitating nucleophilic attack by water to cleave the ester bond. This step is critical for isolating intermediates or final products .

Condensation Mechanism

Polyphosphoric acid (PPA) serves as a catalyst for condensation, promoting dehydration between the thiazole and HMTA. The reaction forms imine intermediates, which rearrange to yield stable thiazole derivatives.

Formylation and Hydrolysis Parameters

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Formylation | HMTA, methanesulfonic acid | 75°C for 10 hours | 72.3% |

| Formylation | HMTA, trifluoroacetic acid | Reflux for 40 hours | 29% |

| Hydrolysis | Acetic acid, dilute HCl | Quenching at room temperature | - |

Condensation Reaction Parameters

| Reagents | Conditions | Yield |

|---|---|---|

| PPA, HMTA, ethyl acetate | 40–50°C for 3 hours, then quench | 81.3% |

Structural and Functional Insights

The thiazole ring in the compound provides a reactive site for nucleophilic substitutions, while the ester group allows for hydrolytic cleavage. The 2-chlorobenzamido substituent introduces steric and electronic effects, influencing reactivity. For example:

科学研究应用

Antimicrobial Properties

Research has indicated that thiazole derivatives, including Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate, exhibit significant antimicrobial activity. A study focusing on similar thiazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess comparable properties. The agar diffusion method was utilized to assess the antimicrobial efficacy against pathogens such as Candida albicans and other clinically relevant bacteria .

Cytotoxicity in Cancer Research

The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, studies involving related thiazole derivatives have shown promising results in inhibiting cell proliferation in several cancer types, including lung and liver cancers . The mechanism of action often involves interference with cellular signaling pathways that promote survival and proliferation.

Therapeutic Applications

Potential Drug Development

Given its biological activity, this compound is a candidate for further development into therapeutic agents. Its structure allows for modifications that can enhance efficacy and reduce toxicity. For example, the addition of various substituents can tailor the compound's pharmacokinetic properties and improve its interaction with biological targets .

Inflammatory Disease Modulation

There is emerging evidence suggesting that thiazole derivatives can modulate inflammatory pathways. Compounds similar to this compound have been evaluated for their ability to act as modulators in diseases like asthma and rheumatoid arthritis, highlighting their potential in treating autoimmune conditions .

Case Studies

Several case studies have documented the applications of thiazole derivatives in drug design:

-

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined a series of thiazole derivatives for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that specific structural modifications significantly enhanced activity, leading to the identification of lead compounds for further development . -

Case Study 2: Cancer Cell Line Testing

In another investigation, a library of thiazole compounds was screened against multiple cancer cell lines. This compound was included in this library and showed notable cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

作用机制

The mechanism of action of ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- Ethyl 4-(2-chlorobenzamido)benzoate

- 2-Aminothiazole derivatives

- Benzoxazole derivatives

Uniqueness

Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

生物活性

Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, a carboxylate group, and a chlorobenzamide moiety. The thiazole ring is a key pharmacophore that contributes to the compound's biological activity.

Biological Activity Overview

Thiazole derivatives, including this compound, have been shown to exhibit various biological activities:

- Antimicrobial Activity : Thiazoles are noted for their antimicrobial properties. Studies have demonstrated that compounds with thiazole rings can inhibit bacterial growth effectively. For instance, derivatives of thiazole have shown promising results against strains of Bacillus subtilis and Aspergillus niger .

- Antiviral Activity : Research indicates that certain thiazole derivatives possess antiviral properties, particularly against flaviviruses. The compound's structural modifications can enhance its efficacy and reduce toxicity . For example, a related compound showed significant inhibitory activity against yellow fever virus with an EC50 value in the low micromolar range .

- Anticancer Potential : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their ability to modulate Oct3/4 expression in pluripotent stem cells, highlighting their potential in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly influence the compound's potency and selectivity:

- Positioning of Substituents : The presence of electron-withdrawing groups (like chlorine) at specific positions on the aromatic ring can enhance the compound's activity by improving its interaction with biological targets .

- Metabolic Stability : Enhancements in metabolic stability have been achieved by modifying ester groups to less hydrolysable forms, which prolongs the half-life of these compounds in biological systems .

Case Studies and Research Findings

- Antiviral Efficacy : In a study evaluating various phenylthiazole derivatives, this compound exhibited significant antiviral activity against flaviviruses. The study established a new SAR model that correlates structural modifications with increased antiviral potency .

- Antimicrobial Studies : A series of ethyl thiazole derivatives were synthesized and tested for antimicrobial activity. Compounds bearing nitro and amino substituents demonstrated enhanced efficacy against Bacillus subtilis and Aspergillus niger, indicating that strategic substitutions can improve antibacterial properties .

- Cytotoxicity Assessment : In vitro cytotoxicity studies showed that certain thiazole derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, suggesting a therapeutic window for potential anticancer applications .

属性

IUPAC Name |

ethyl 2-[(2-chlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S/c1-2-25-18(24)16-15(12-8-4-3-5-9-12)21-19(26-16)22-17(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUZSNOBYFMRQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。